3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide
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Overview
Description
3-(3-Bromophenyl)-N-(2,4-difluorophenyl)acrylamide is a chemical compound characterized by its bromophenyl and difluorophenyl groups attached to an acrylamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide typically involves the following steps:
Bromination: The starting material, 3-bromophenylacrylamide, undergoes bromination to introduce the bromophenyl group.
Fluorination: The difluorophenyl group is introduced through a fluorination reaction, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reaction: The bromophenyl and difluorophenyl groups are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Bromophenyl)-N-(2,4-difluorophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where the bromophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, and organic solvents like dichloromethane (DCM).
Reduction: LiAlH₄, NaBH₄, and solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles like sodium iodide (NaI) and solvents like acetone.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(3-Bromophenyl)-N-(2,4-difluorophenyl)acrylamide has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the application and the specific molecular targets involved.
Comparison with Similar Compounds
3-(3-Bromophenyl)-N-(2,4-difluorophenyl)acrylamide can be compared with other similar compounds, such as:
3-(3-Chlorophenyl)-N-(2,4-difluorophenyl)acrylamide
3-(3-Bromophenyl)-N-(2,6-difluorophenyl)acrylamide
3-(3-Bromophenyl)-N-(2,5-difluorophenyl)acrylamide
These compounds share structural similarities but differ in the halogen atoms and their positions on the phenyl rings
Properties
IUPAC Name |
(E)-3-(3-bromophenyl)-N-(2,4-difluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF2NO/c16-11-3-1-2-10(8-11)4-7-15(20)19-14-6-5-12(17)9-13(14)18/h1-9H,(H,19,20)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCTXDIVHGPWDR-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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